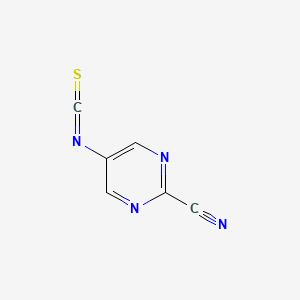
5-Isothiocyanatopyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isothiocyanatopyrimidine-2-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with an isothiocyanate group at the 5-position and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanatopyrimidine-2-carbonitrile typically involves the reaction of a pyrimidine derivative with an appropriate isothiocyanate precursor. One common method involves the use of primary amines, which react with carbon disulfide and a base to form the corresponding isothiocyanate. This intermediate can then be reacted with a pyrimidine derivative to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanatopyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, alcohols, and thiols. Typical conditions involve mild heating and the use of a solvent such as ethanol or dichloromethane.
Cyclization Reactions: These reactions often require a catalyst or a base, such as sodium hydride or potassium carbonate, and are conducted under reflux conditions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Heterocyclic Compounds: Resulting from cyclization reactions.
Amines or Carboxylic Acids: Produced from reduction or oxidation of the nitrile group.
Scientific Research Applications
5-Isothiocyanatopyrimidine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and enzyme inhibitors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe for studying biological pathways and interactions due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism of action of 5-Isothiocyanatopyrimidine-2-carbonitrile involves its interaction with biological targets through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the inhibition of enzyme activity or the modulation of protein function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
5-Iodopyrimidine-2-carbonitrile: Similar structure but with an iodine atom instead of an isothiocyanate group.
5-Bromopyrimidine-2-carbonitrile: Contains a bromine atom at the 5-position.
5-Chloropyrimidine-2-carbonitrile: Features a chlorine atom at the 5-position.
Uniqueness
5-Isothiocyanatopyrimidine-2-carbonitrile is unique due to the presence of both an isothiocyanate and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for the synthesis of complex molecules and the study of biological systems .
Properties
CAS No. |
125117-99-9 |
|---|---|
Molecular Formula |
C6H2N4S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
5-isothiocyanatopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H2N4S/c7-1-6-8-2-5(3-9-6)10-4-11/h2-3H |
InChI Key |
UFMMSGWYSARWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















